2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole

Physical organic chemistry Reactivity parameters Nucleophilicity

For medicinal chemistry requiring a pharmacologically silent, N-tosyl-protected imidazoline scaffold. This compound is inactive across multiple HTS assays (FBW7, MITF, TEAD-YAP, GPR151), making it an ideal negative control or inert PROTAC linker. Its 4,5-dihydro core offers distinct conformational flexibility over aromatic imidazoles, enabling a protect–functionalize–aromatize strategy. Minimum sample purity ≥97%. Inquire for custom synthesis and bulk quantities.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
Cat. No. B5616768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C
InChIInChI=1S/C11H14N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-6H,7-8H2,1-2H3
InChIKeySCIAGIYCUQOFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole (CAS 10449-82-8): Core Identity and Sourcing Baseline


2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole (CAS 10449-82-8, PubChem CID 759576) is an N-sulfonylated 2-imidazoline derivative with molecular formula C₁₁H₁₄N₂O₂S and molecular weight 238.31 g/mol . The compound features a partially saturated 4,5-dihydro-1H-imidazole (imidazoline) core bearing a 2-methyl substituent and an N¹-(toluene-4-sulfonyl) group. This scaffold places it within the broader class of sulfonyl-imidazole derivatives, which have been the subject of patent-protected synthetic methodology development for agrochemical and pharmaceutical intermediate applications [1]. The dihydroimidazole ring distinguishes it from fully aromatic 1H-imidazole analogs, imparting different electronic properties, conformational flexibility, and reactivity patterns [2]. The compound has been evaluated in multiple high-throughput screening campaigns deposited in PubChem BioAssay, providing a publicly accessible in vitro pharmacological fingerprint [3].

Why 2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole Cannot Be Generically Substituted by In-Class Imidazoline or Imidazole Analogs


Substituting this compound with a generic imidazoline or imidazole analog introduces three consequential variables that undermine reproducibility in both synthetic and biological workflows. First, the 4,5-dihydroimidazole (imidazoline) core is electronically and conformationally distinct from the fully aromatic 1H-imidazole ring; the saturated C4–C5 bond alters ring geometry, basicity, and susceptibility to oxidation [1]. Second, the N-tosyl group is both a strong electron-withdrawing substituent and a protected sulfonamide equivalent—replacing it with a benzyl, acetyl, or unsubstituted nitrogen drastically changes nucleophilicity at N3 and metabolic stability [2]. Third, the 2-methyl substituent, though small, creates a steric and electronic environment at the imidazoline C=N that differs from 2-phenyl, 2-benzyl, or 2-unsubstituted analogs, affecting both coordination chemistry and biological target recognition [3]. These three structural features act in concert; changing any one of them produces a compound with a fundamentally different reactivity and pharmacology profile. The quantitative evidence below substantiates why direct analog substitution is not scientifically justifiable without re-validation.

Quantitative Differentiation Evidence for 2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole vs. Closest Analogs


Nucleophilicity Modulation by N-Tosyl Group: 2-Methyl-4,5-dihydro-1H-imidazole vs. N-Acylated Derivatives

The N-tosyl group in 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole strongly reduces nucleophilicity at the imidazoline N3 position relative to the non-sulfonylated parent. While direct Mayr reactivity parameters for the N-tosyl derivative have not been published, the structurally analogous N-acetyl derivative 1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)ethanone has an N parameter of 10.03 (sN 0.75) compared to 12.92 (sN 0.77) for the parent 2-methyl-4,5-dihydro-1H-imidazole, representing a nucleophilicity decrease of approximately 2.9 orders of magnitude (factor of ~800) [1]. Because the tosyl group is a stronger electron-withdrawing substituent than acetyl (Hammett σp values: Ts ≈ 0.65–0.70 vs. Ac ≈ 0.50), the N-tosyl derivative is expected to exhibit even lower nucleophilicity, which has direct consequences for its reactivity in alkylation, acylation, and metal-coordination reactions [2]. This quantifiable electronic deactivation distinguishes it from N-alkyl or N-H imidazolines and is a critical control parameter in synthetic sequence design.

Physical organic chemistry Reactivity parameters Nucleophilicity

HTS Selectivity Fingerprint: Inactivity Across Four Diverse Molecular Targets vs. Bioactive Imidazoline Comparators

2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole (PubChem CID 759576) was tested in four orthogonal high-throughput screening assays and returned uniformly inactive results: FBW7 E3 ligase activator (AID 1259310), MITF transcription factor inhibitor (AID 1259374), TEAD-YAP protein–protein interaction inhibitor (AID 1259422), and GPR151 GPCR activator (AID 1508602) [1]. This four-target inactivity profile contrasts with data for structurally related 1-tosyl-2-imidazolines such as BDBM76270 (1-(4-methylphenyl)sulfonyl-2-(phenylmethylsulfanyl)-4,5-dihydroimidazole), which shows measurable inhibitory activity against the NLRP3 inflammasome component (IC₅₀ = 3.17 µM) [2]. While the target panels differ between these two datasets and do not permit a direct potency comparison, the complete lack of activity of the target compound across four mechanistically diverse assays suggests a fundamentally different target engagement landscape, likely driven by the absence of the extended 2-benzylsulfanyl pharmacophore present in BDBM76270 .

High-throughput screening Selectivity profiling Off-target liability

Ring Saturation: 4,5-Dihydro-1H-imidazole vs. 1H-Imidazole Core — Impact on Oxidation Susceptibility and Conformational Flexibility

The target compound contains a 4,5-dihydro-1H-imidazole ring (imidazoline), which is the partially saturated analog of the aromatic 1H-imidazole found in 2-methyl-1-tosyl-1H-imidazole (CAS 86181-71-7). The C4–C5 single bond in the dihydro compound introduces an sp³–sp³ carbon connectivity that increases conformational degrees of freedom and fundamentally alters the electronic environment of the ring: the endocyclic C=N double bond in imidazolines is more localized and electrophilic than the delocalized aromatic system in imidazoles [1]. A direct consequence is differential susceptibility to oxidative dehydrogenation: 4,5-dihydroimidazoles can be aromatized to imidazoles under mild oxidative conditions (e.g., MnO₂, DDQ, or KMnO₄), a transformation that is not available to the already-aromatic imidazole analog. This reactivity has been exploited in synthetic methodology: N-tosyl-2-aryl-imidazolines undergo base-induced β-elimination in DMSO to afford 2-aryl-1H-imidazoles in 75–89% isolated yield [2]. The 2-methyl-1-tosyl-imidazoline is thus both a stable isolable compound and a latent precursor to the corresponding imidazole, a duality not shared by the aromatic analog. Furthermore, the saturated C4–C5 bond may reduce the compound's susceptibility to cytochrome P450-mediated epoxidation compared to electron-rich aromatic imidazoles, although direct metabolic stability data for this specific compound are not yet available [3].

Heterocyclic chemistry Ring saturation Metabolic stability

2-Substituent Steric and Electronic Differentiation: Methyl vs. Benzylsulfanyl vs. Phenyl at the Imidazoline C2 Position

The 2-methyl group in the target compound is the smallest possible alkyl substituent at the imidazoline C2 position, creating a steric environment fundamentally different from 2-benzylsulfanyl (BDBM76270) or 2-phenyl analogs. The 2-methyl group contributes minimal steric bulk (Taft Es value ≈ 0.00, comparable to a hydrogen atom) and exerts a weak electron-donating inductive effect, whereas the 2-benzylsulfanyl group in BDBM76270 introduces significant steric bulk, a flexible methylene linker, and a sulfur atom capable of additional intermolecular interactions (hydrogen bonding, metal coordination, oxidation to sulfoxide/sulfone) [1]. This substitution difference has a measurable consequence: BDBM76270 is a confirmed NLRP3 binder with an IC₅₀ of 3.17 µM, whereas the target compound with a 2-methyl group shows no activity across the four HTS targets tested [2]. In the broader imidazoline pharmacophore literature, the C2 substituent is a critical determinant of biological activity—for example, Tolazoline (2-benzyl) is an α-adrenergic antagonist, while Clonidine (2-(2,6-dichlorophenylamino)) is an α₂-agonist, illustrating that modifications at C2 alone can invert pharmacology [3]. The 2-methyl group therefore defines a distinct chemical space that cannot be extrapolated from 2-aryl, 2-benzyl, or 2-thioether imidazolines.

Structure–activity relationship Steric effects Kinase inhibitor design

Evidence-Backed Application Scenarios for 2-Methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole in Research and Industrial Procurement


Synthetic Intermediate for 2-Substituted Imidazoles via Oxidative or Eliminative Aromatization

The 4,5-dihydroimidazole core serves as a masked imidazole precursor. N-Tosyl-imidazolines with a 2-aryl substituent undergo base-mediated β-elimination in DMSO to generate the corresponding 2-aryl-1H-imidazoles in 75–89% yield [1]. Although the target compound bears a 2-methyl rather than 2-aryl group, the tosyl-protected imidazoline scaffold is a versatile platform for C2 functionalization (e.g., via lithiation/alkylation or transition-metal-catalyzed cross-coupling after deprotonation), enabling a protect–functionalize–aromatize strategy. This approach is particularly relevant for medicinal chemistry programs that require late-stage diversification of the imidazole core under conditions incompatible with a free N–H group.

Inert Imidazoline Scaffold for Negative Control Experiments and PROTAC Linker Design

The compound's demonstrated inactivity in four mechanistically diverse HTS assays (FBW7, MITF, TEAD-YAP, GPR151; PubChem AID 1259310, 1259374, 1259422, 1508602) [2] suggests a low intrinsic pharmacological liability, making it a candidate for use as a negative control in biochemical and cellular assays involving imidazoline-containing test compounds. Additionally, its N-tosyl group provides a chemically robust, non-hydrolyzable sulfonamide linkage that is stable under physiological conditions, while the 2-methyl group offers a potential attachment point for further derivatization. These features may be exploited in the design of PROTAC (proteolysis-targeting chimera) linker regions or inert scaffold elements where pharmacological silence of the linker is desired.

Baseline Scaffold for Systematic Structure–Activity Relationship (SAR) Studies of N-Tosyl Imidazolines

As the simplest N-tosyl-2-alkyl-imidazoline (2-methyl, C4–C5 unsubstituted), this compound provides the minimal pharmacophore for establishing SAR trends within the N-sulfonyl imidazoline class. Its clean HTS inactivity profile [2] offers a low-background starting point: any activity introduced by substituent addition at C4, C5, or modification of the 2-methyl group can be unambiguously attributed to the structural modification rather than to intrinsic scaffold activity. This is valuable for kinase inhibitor discovery programs, given that imidazoline scaffolds have been explored as p38 MAPK, ALK5, and TAK1 inhibitor cores, albeit with different substitution patterns .

Agrochemical Intermediate in Sulfonyl-Imidazole Derivative Synthesis

The Bayer patent DE10005278A1 describes a general two-phase method for producing sulfonyl-imidazole derivatives by reacting imidazoles with sulfonyl chlorides under phase-transfer catalysis conditions [3]. While the patent does not claim the specific target compound, the methodology directly applies to its synthesis (2-methylimidazole + p-toluenesulfonyl chloride). The resulting N-tosyl imidazolines are valuable intermediates for crop protection agents, where the sulfonyl group contributes to metabolic stability and the dihydroimidazole ring can be further functionalized. Industrial procurement of this compound supports agrochemical lead optimization programs.

Quote Request

Request a Quote for 2-methyl-1-(toluene-4-sulfonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.